4-tert-Butylbenzaldehyde thiosemicarbazone
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Overview
Description
4-tert-Butylbenzaldehyde thiosemicarbazone is a chemical compound derived from the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylbenzaldehyde thiosemicarbazone typically involves the condensation reaction between 4-tert-butylbenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-tert-Butylbenzaldehyde+Thiosemicarbazide→4-tert-Butylbenzaldehyde thiosemicarbazone
Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylbenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-tert-Butylbenzaldehyde thiosemicarbazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.
Biological Studies: The compound is used to investigate enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
The mechanism of action of 4-tert-butylbenzaldehyde thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
4-tert-Butylbenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
Properties
IUPAC Name |
[(4-tert-butylphenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-12(2,3)10-6-4-9(5-7-10)8-14-15-11(13)16/h4-8H,1-3H3,(H3,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQGJJRAGYCRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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